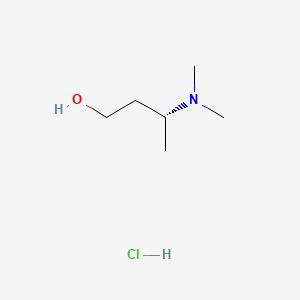

(3R)-3-(dimethylamino)butan-1-ol hydrochloride

Description

(3R)-3-(Dimethylamino)butan-1-ol hydrochloride is a chiral amino alcohol derivative with a hydrochloride salt. Its molecular formula is C₆H₁₅ClN₂O, and its molar mass is 166.68 g/mol. The compound features a dimethylamino group (-N(CH₃)₂) at the third carbon of a butanol backbone, with stereochemical specificity at the 3R position.

Properties

Molecular Formula |

C6H16ClNO |

|---|---|

Molecular Weight |

153.65 g/mol |

IUPAC Name |

(3R)-3-(dimethylamino)butan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |

InChI Key |

HURWDNTWZBCMIJ-FYZOBXCZSA-N |

Isomeric SMILES |

C[C@H](CCO)N(C)C.Cl |

Canonical SMILES |

CC(CCO)N(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

Reacting (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid: This is typically done in an aqueous or alcoholic medium.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-(dimethylamino)butan-1-ol hydrochloride involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The process includes:

Bulk reaction: Large quantities of (3R)-3-(dimethylamino)butan-1-ol are reacted with hydrochloric acid in reactors.

Continuous purification: The product is continuously purified using industrial crystallization techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(dimethylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

Ketones and aldehydes: From oxidation reactions.

Secondary and tertiary amines: From reduction reactions.

Various substituted derivatives: From substitution reactions.

Scientific Research Applications

(3R)-3-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to receptors: It may interact with neurotransmitter receptors in the central nervous system.

Modulating enzyme activity: It can influence the activity of enzymes involved in metabolic pathways.

Altering cellular signaling: The compound may affect intracellular signaling cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (3R)-3-(dimethylamino)butan-1-ol hydrochloride with key analogs from the evidence:

Functional Group and Pharmacological Insights

- Chirality vs. Planarity: The target compound’s chiral center contrasts with planar aromatic systems in quinoline derivatives (e.g., compounds). Chirality may enhance selectivity in enzyme interactions, while aromaticity in quinoline analogs improves binding to hydrophobic enzyme pockets .

- Hydrophilicity : The hydroxyl group in the target compound increases hydrophilicity (logP ~0.5 estimated) compared to Aldi-2 (logP ~2.1), which has a lipophilic fluorophenyl group. This affects solubility and membrane permeability .

- Biological Targets: Aldi-2 inhibits ALDH enzymes, critical in alcohol metabolism, whereas quinoline carboxamides () may target microbial or inflammatory pathways. The target compound’s smaller size suggests broader substrate compatibility in synthesis .

Research Findings and Limitations

- Contradictions: highlights quinoline derivatives with morpholine or pyrrolidine groups, which show varied bioactivity despite similar molecular weights. This suggests that tertiary amine positioning (e.g., dimethylamino vs. pyrrolidinyl) critically impacts target selectivity .

- Gaps: No direct data on the target compound’s toxicity or metabolic stability exist in the evidence. Predictions rely on analogs like Aldi-2, which show moderate hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.